molecular formula C11H14O B13473390 rel-(1R,2S)-2-Phenylcyclopropaneethanol CAS No. 94399-55-0

rel-(1R,2S)-2-Phenylcyclopropaneethanol

Cat. No.: B13473390
CAS No.: 94399-55-0
M. Wt: 162.23 g/mol
InChI Key: IVRVDDJTISEWSZ-MNOVXSKESA-N
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Description

rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol: is a chiral compound with a cyclopropyl group attached to a phenyl ring and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of styrene with diazomethane to form the cyclopropane ring, followed by reduction and functionalization to introduce the ethan-1-ol group.

Industrial Production Methods: Industrial production of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclopropyl or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.

Industry: In industrial applications, rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

  • rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile
  • rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde
  • rac-(1R,2S)-2-phenylcycloheptan-1-ol

Comparison: rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol is unique due to its specific combination of a cyclopropyl group, phenyl ring, and ethan-1-ol moiety. This structural arrangement provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

94399-55-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(1S,2R)-2-phenylcyclopropyl]ethanol

InChI

InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1

InChI Key

IVRVDDJTISEWSZ-MNOVXSKESA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CCO

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCO

Origin of Product

United States

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